5-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one
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Overview
Description
5-Fluoro-1H-spiro[indole-3,4’-oxane]-2-one is a synthetic compound that belongs to the class of spirocyclic oxindoles. These compounds are characterized by a unique spirocyclic structure, where an indole moiety is fused with an oxane ring. The presence of a fluorine atom at the 5-position of the indole ring enhances its chemical properties, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1H-spiro[indole-3,4’-oxane]-2-one typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through various methods, including Fischer indole synthesis, Bartoli indole synthesis, and others.
Spirocyclization: The indole derivative undergoes spirocyclization with an appropriate oxane precursor under specific reaction conditions. This step often requires the use of catalysts and controlled temperatures to ensure the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of 5-Fluoro-1H-spiro[indole-3,4’-oxane]-2-one may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods allow for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1H-spiro[indole-3,4’-oxane]-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced spirocyclic compounds.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various functionalized spirocyclic oxindoles, which can be further utilized in different applications.
Scientific Research Applications
5-Fluoro-1H-spiro[indole-3,4’-oxane]-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Fluoro-1H-spiro[indole-3,4’-oxane]-2-one involves its interaction with specific molecular targets and pathways. The fluorine atom enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. The spirocyclic structure also contributes to its unique pharmacokinetic and pharmacodynamic properties.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-1H-indole-3-carbohydrazide
- 5-Fluoro-1H-indole-3-carboxylic acid
- Spiro[indole-3,4’-oxane]-2-one
Uniqueness
5-Fluoro-1H-spiro[indole-3,4’-oxane]-2-one stands out due to its unique spirocyclic structure and the presence of a fluorine atom, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits enhanced stability, reactivity, and potential biological activities.
Properties
IUPAC Name |
5-fluorospiro[1H-indole-3,4'-oxane]-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO2/c13-8-1-2-10-9(7-8)12(11(15)14-10)3-5-16-6-4-12/h1-2,7H,3-6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOLZFTDFWWBNEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C3=C(C=CC(=C3)F)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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